molecular formula C36H23NS2 B12499006 Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Cat. No.: B12499006
M. Wt: 533.7 g/mol
InChI Key: IPMKUAUULFPJMH-UHFFFAOYSA-N
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Description

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₆H₂₃NS₂. It is known for its unique structural properties, which include two dibenzo[b,d]thiophene units connected to a central phenylamine core. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine typically involves the reaction of dibenzo[b,d]thiophene with a phenylamine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with a focus on optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(dibenzo[b,d]furan-2-yl)phenyl)amine: Similar structure but with furan units instead of thiophene.

    Tris(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine: Contains three dibenzo[b,d]thiophene units.

    Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)methane: Similar structure but with a methane core instead of amine.

Uniqueness

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in electronic materials and devices. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research .

Biological Activity

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine, a compound belonging to the class of diphenylamines, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two dibenzo[b,d]thiophene moieties connected via an amine group. This unique structure contributes to its electronic properties, which are essential for its biological activity.

Anticancer Properties

Research has indicated that compounds related to diphenylamines exhibit significant anticancer properties. A study focusing on diphenylamine derivatives demonstrated potent cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) and others. The compounds tested showed IC50 values ranging from 0.73 to 2.38 µM, indicating strong inhibitory effects on cell proliferation .

Table 1: Cytotoxic Activity of Diphenylamine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.73 - 2.38
N-ethyl-5-{2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)-phenylamino]}...MCF-71.50

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in tumor growth and metastasis .

DNA Interaction Studies

Further investigations into the compound's interaction with DNA have revealed that related dibenzo[b,d]thiophene derivatives can bind to DNA, potentially disrupting essential cellular processes such as replication and transcription. These interactions were quantified using spectrofluorimetric methods, indicating high binding affinities .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspase cascades and the downregulation of stemness genes .

Properties

Molecular Formula

C36H23NS2

Molecular Weight

533.7 g/mol

IUPAC Name

4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline

InChI

InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H

InChI Key

IPMKUAUULFPJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87

Origin of Product

United States

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